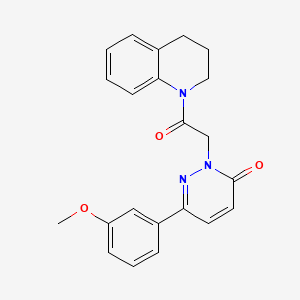
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.46 g/mol
1. Antiinflammatory Activity
Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as IL-β in human HL-60 cells stimulated with lipopolysaccharide (LPS) .
2. Cytotoxicity and Antitumor Activity
Several studies have reported the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
3. Enzyme Inhibition
Pyridazinones, including the compound , have been evaluated for their ability to inhibit specific enzymes associated with inflammatory pathways. Notably, some derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By reducing the expression of IL-β and other cytokines, the compound may mitigate inflammatory responses.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Enzyme Modulation : Inhibition of COX enzymes could lead to decreased synthesis of prostaglandins, further alleviating inflammation.
Data Table: Biological Activity Overview
Case Studies
- Inflammation Model : A study involving LPS-induced inflammation in rat models demonstrated that pyridazinone derivatives reduced paw edema significantly compared to control groups. This supports their potential use as anti-inflammatory agents.
- Cancer Cell Lines : Research on breast cancer cell lines showed that treatment with similar pyridazinone derivatives resulted in a dose-dependent decrease in cell viability, highlighting their potential as chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-18-9-4-7-17(14-18)19-11-12-21(26)25(23-19)15-22(27)24-13-5-8-16-6-2-3-10-20(16)24/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQIBABYESOUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













